![molecular formula C16H20ClN3S B11770148 5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione CAS No. 257891-65-9](/img/structure/B11770148.png)
5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-méthyl-7-(3-méthylbut-2-én-1-yl)-6,7,8,9-tétrahydro-2,7,9a-triazabenzo[cd]azulène-1(2H)-thione est un composé organique complexe avec une structure unique qui comprend un noyau triazabenzoazulène
Méthodes De Préparation
La synthèse de 5-Chloro-8-méthyl-7-(3-méthylbut-2-én-1-yl)-6,7,8,9-tétrahydro-2,7,9a-triazabenzo[cd]azulène-1(2H)-thione implique plusieurs étapes. La voie de synthèse commence généralement par la préparation du noyau triazabenzoazulène, suivie de l'introduction des groupes chloro, méthyle et méthylbutényle. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer le passage à l'échelle de ces réactions en utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en thiols ou en amines correspondants.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que des amines ou des thiols. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
5-Chloro-8-méthyl-7-(3-méthylbut-2-én-1-yl)-6,7,8,9-tétrahydro-2,7,9a-triazabenzo[cd]azulène-1(2H)-thione a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il a un potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne une cascade d'événements biochimiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de triazabenzoazulène avec des substituants différents. Ces composés partagent une structure de base similaire, mais diffèrent dans leurs propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
257891-65-9 |
|---|---|
Formule moléculaire |
C16H20ClN3S |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |
Clé InChI |
ZNFFMCYSMBXZQU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
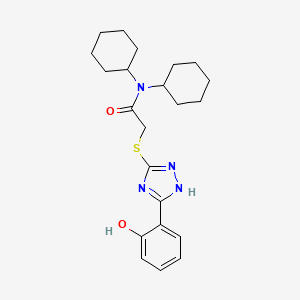

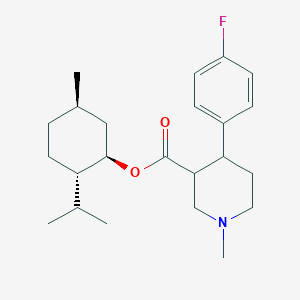
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)

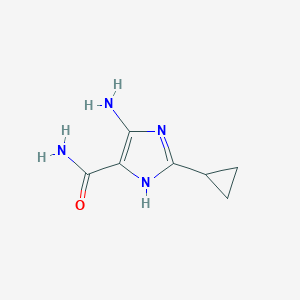

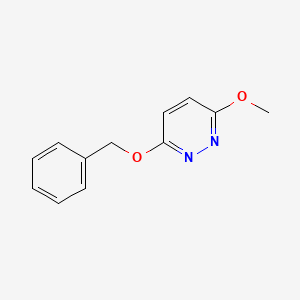

![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
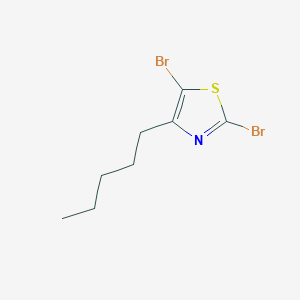
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)
